molecular formula C20H19N5O2S B6530280 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1019097-12-1

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B6530280
CAS No.: 1019097-12-1
M. Wt: 393.5 g/mol
InChI Key: UIHAIEFSNTZPMD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a 1,3-benzothiazole core substituted with methoxy (4-position) and methyl (7-position) groups. The pyrazole-5-carboxamide moiety is further modified with a methyl group at the 1-position and a pyridin-2-ylmethyl substituent.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-7-8-16(27-3)17-18(13)28-20(23-17)25(12-14-6-4-5-10-21-14)19(26)15-9-11-22-24(15)2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHAIEFSNTZPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features and Differences

The compound is compared below with structurally related analogs from the evidence (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Compound ID/Name Core Structure Substituents Key Modifications
Target Compound 1,3-Benzothiazole + Pyrazole 4-methoxy-7-methyl (benzothiazole); 1-methyl, pyridin-2-ylmethyl (pyrazole) Bicyclic benzothiazole; pyridine at 2-position
938022-31-2: 4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide Thiazole + Benzothiazole 6-methyl (benzothiazole); pyridin-3-yl (thiazole) Monocyclic thiazole; pyridine at 3-position
[3a–s] analogs () Thiazole Varied N-substituents (e.g., alkyl, aryl groups) Simplified monocyclic thiazole; flexible substituent diversity
Discussion:

Core Structure Variations: The target compound’s 1,3-benzothiazole core (bicyclic) contrasts with the monocyclic thiazole in analogs. Bicyclic systems often enhance binding affinity due to rigid conformations and increased surface area for target interactions.

Substituent Effects :

  • Methoxy vs. Methyl Groups : The 4-methoxy group in the target compound may improve solubility compared to the 6-methyl group in 938022-31-2, while the 7-methyl substituent could enhance steric shielding against enzymatic degradation.
  • Pyridine Position : The pyridin-2-ylmethyl group in the target compound vs. pyridin-3-yl in 938022-31-2 may influence target selectivity, as pyridine orientation affects π-π stacking and metal-coordination capabilities .

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